Product packaging for Bronze Orange(Cat. No.:CAS No. 2092-56-0)

Bronze Orange

Cat. No.: B606994
CAS No.: 2092-56-0
M. Wt: 399.8 g/mol
InChI Key: IHOQWFSMZUWXGQ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification within Azo and Diazo Compounds

The compound is identified by numerous names and codes within chemical and industrial databases. Its Colour Index (C.I.) Generic Name is Pigment Orange 5, and its C.I. Constitution Number is 12075. zeyachem.netaarbor.com The CAS Registry Number for this substance is 3468-63-1. sypigment.commfa.org Chemically, its IUPAC name is 1-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-ol. nih.gov It is also widely known by synonyms such as Dinitroaniline Orange, Permanent Orange, and Hansa Orange RN. sypigment.comnih.gov

Bronze Orange, or C.I. Pigment Orange 5, is classified as a monoazo pigment. sypigment.com This classification places it within the larger family of azo compounds, which are organic substances characterized by the presence of a functional group with the structure R-N=N-R′, where R and R′ are typically aryl (aromatic) groups. iipseries.org The defining feature of these compounds is the azo linkage, which consists of two nitrogen atoms connected by a double bond (-N=N-). iipseries.orglookchem.com This azo group acts as a chromophore, the part of a molecule responsible for its color, by creating an extended system of conjugated double bonds that absorbs specific wavelengths of visible light. iipseries.org

The synthesis of azo dyes and pigments like this compound is fundamentally dependent on diazo chemistry. The process involves a diazotization reaction, where a primary aromatic amine (in this case, 2,4-dinitroaniline) is treated with a nitrous acid source to form a highly reactive diazonium salt. nih.govunb.ca This intermediate is then coupled with an electron-rich compound, such as a phenol (B47542) or naphthol (in this case, beta-naphthol), in an electrophilic aromatic substitution reaction to form the final azo compound. iipseries.orgnih.gov Diazonium salts are crucial intermediates in organic synthesis because they are highly versatile and can be used to introduce a wide range of functional groups into aromatic rings. allrounder.ai

Table 1: Nomenclature and Identifiers for this compound (C.I. Pigment Orange 5)

Identifier Type Value
Common Name Dinitroaniline Orange, Permanent Orange sypigment.commfa.org
C.I. Generic Name Pigment Orange 5 zeyachem.netaarbor.com
C.I. Number 12075 zeyachem.netaarbor.com
CAS Number 3468-63-1 sypigment.commfa.org
IUPAC Name 1-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-ol nih.gov
Molecular Formula C₁₆H₁₀N₄O₅ zeyachem.netmfa.org
Chemical Class Monoazo Pigment sypigment.com

Table 2: Physicochemical Properties of C.I. Pigment Orange 5

Property Value
Appearance Orange to dark red powder chembk.com
Molecular Weight 338.27 g/mol mfa.orgchembk.com
Melting Point 302-318 °C chembk.com
Density 1.48 - 2.00 g/cm³ mfa.orgchembk.com

| Solubility | In concentrated sulfuric acid, it forms a purple solution, which becomes an orange precipitate upon dilution. zeyachem.netchembk.com |

Historical Evolution of Synthetic Organic Pigment and Dye Chemistry

The development of synthetic organic pigments is a product of the 19th-century revolution in organic chemistry. chemistryviews.orgresearchgate.net Before this period, pigments were primarily derived from natural sources like plants and minerals. tkechemical.com The landscape of colorant chemistry was irrevocably changed in 1856 with the accidental discovery of mauveine, the first synthetic organic dye, by William Henry Perkin. tkechemical.comhandprint.comspecialchem.com Perkin, a student of August Wilhelm von Hofmann, made this breakthrough while attempting to synthesize quinine (B1679958) from aniline (B41778), a derivative of coal tar. chemistryviews.orghandprint.com

Perkin's discovery demonstrated that vibrant, consistent colorants could be manufactured on a large scale from industrial byproducts like coal tar, which was readily available from the production of steel and coal gas. chemistryviews.orgtkechemical.com This event catalyzed the birth of the synthetic dye industry, initially in England and then rapidly expanding in Germany with the rise of chemical giants like Bayer, BASF, and Hoechst. chemistryviews.orgspecialchem.com By the early 20th century, Germany dominated the global market, producing the vast majority of the world's dyes by 1914. chemistryviews.org

The era that followed saw a rapid expansion in the variety of synthetic colorants. Chemists synthesized artificial versions of natural dyes, such as alizarin (B75676) in 1868, and developed entirely new classes of pigments. handprint.com Azo pigments, including Dinitroaniline Orange (which was first patented in 1909), became a major class of these new synthetic colorants. mfa.orgresearchgate.net The continuous research was driven by the demand for pigments with improved properties, such as better lightfastness and resistance to solvents, as many of the earliest aniline-based dyes were prone to fading. researchgate.nethandprint.com This ongoing innovation led to the development of thousands of synthetic organic pigments throughout the 20th century, displacing natural pigments in most applications and creating the colorful modern world. researchgate.net

Table 3: Key Milestones in Synthetic Organic Pigment History

Year Discovery / Event Key Figure(s) / Company Significance
1843 Showed that various substances from coal tar were a single base, aniline. August Wilhelm von Hofmann Laid the groundwork for using aniline as a starting material for synthesis. chemistryviews.org
1856 Accidental discovery of Mauveine, the first synthetic organic dye. William Henry Perkin Marked the beginning of the synthetic dye industry. tkechemical.comhandprint.comspecialchem.com
1858 Discovery of diazo compounds. Peter Greiss Opened the path for the synthesis of the vast class of azo dyes. iipseries.org
1868 First artificial synthesis of a natural dye, alizarin. Carl Gräbe & Carl Lieberman Demonstrated that natural colorants could be replicated and produced industrially. handprint.com
1909 Dinitroaniline orange (C.I. Pigment Orange 5) was patented. Not Specified An early example of the development of specific, stable azo pigments. mfa.org
c. 1914 German chemical industry dominates the market. BASF, Bayer, Hoechst Germany produced 90% of the world's dyes, showcasing the industrial scale of production. chemistryviews.org

Significance of Azo and Diazo Chemistry in Modern Organic Synthesis and Materials Science

Azo and diazo chemistry remains profoundly significant in modern science and industry. Azo compounds constitute the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in a wide array of sectors, including textiles, printing inks, paints, plastics, and cosmetics. researchgate.netekb.eg The commercial success of azo pigments stems from their relative ease of synthesis, low cost, high coloring strength, and the wide spectrum of vibrant colors—from yellow and orange to red and blue—that can be achieved by systematically altering their chemical structure. ekb.eg

The importance of diazonium salts, the key intermediates in azo dye synthesis, extends far beyond colorant production. allrounder.ai In organic synthesis, the diazonium group is a valuable functional group because it is an excellent leaving group (as nitrogen gas), enabling chemists to introduce a variety of other atoms and functional groups onto an aromatic ring. allrounder.ai This allows for the synthesis of complex aromatic compounds that are difficult or impossible to create through direct substitution reactions. allrounder.ai This versatility is exploited in the pharmaceutical, and agrochemical industries to produce a range of important molecules. allrounder.airesearchgate.net

In materials science, the properties of azo pigments are tailored for specific high-performance applications. lookchem.com For instance, pigments like this compound are selected for use in industrial paints, coatings, and plastics based on characteristics such as their heat resistance, lightfastness, and resistance to bleed. zeyachem.netsypigment.comepsilonpigments.com The azo functional group itself can impart unique properties to materials; for example, the reversible trans-cis isomerization of the N=N double bond upon exposure to light is a property being explored for advanced applications like optical data storage, molecular switches, and other photoresponsive materials. The continued research into azo chemistry promises further innovations in color technology, organic synthesis, and advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13ClN2NaO4S B606994 Bronze Orange CAS No. 2092-56-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2092-56-0

Molecular Formula

C17H13ClN2NaO4S

Molecular Weight

399.8 g/mol

IUPAC Name

sodium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate

InChI

InChI=1S/C17H13ClN2O4S.Na/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24);

InChI Key

IHOQWFSMZUWXGQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+]

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

D&C Red No. 8; 

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of Bronze Orange Analogues

Catalytic Approaches in Diazo Compound Synthesis and Transformation

Carbene Generation and its Role in Synthetic Intermediates

While the traditional and large-scale synthesis of azo dyes like diarylides relies on the diazotization of aromatic amines followed by azo coupling, recent research has illuminated novel synthetic pathways involving carbene intermediates. daryatamin.com These methods offer alternative routes to azo compounds, expanding the toolkit of synthetic chemists.

Carbenes are highly reactive, neutral chemical species containing a divalent carbon atom. Their generation is a key step in these alternative synthetic routes. Diazo compounds are common precursors; upon heating, exposure to ultraviolet light, or in the presence of a metal catalyst, they can release nitrogen gas to form a highly reactive carbene intermediate. doi.orgresearchgate.net Another significant development is the use of N-heterocyclic carbenes (NHCs), which are stable, isolable carbenes that have gained prominence as versatile reagents and ligands in organometallic chemistry. nih.govacs.org

A notable advancement in the synthesis of azo dye analogues involves the use of mesoionic carbenes (a subclass of NHCs) and nitrous oxide (N₂O). researchgate.netnih.gov This methodology presents a distinct departure from classical azo coupling.

Reaction Chemistry and Synthetic Intermediates:

The core of this novel methodology is the formation of a stable covalent adduct between an N-heterocyclic carbene and nitrous oxide. rsc.orgnih.gov These NHC-N₂O adducts, which can be described as zwitterionic imidazolium (B1220033) diazotates, are isolable and serve as key synthetic intermediates. rsc.org

The general reaction scheme proceeds as follows:

Carbene-N₂O Adduct Formation: A stable N-heterocyclic carbene, such as 1,3-dimesitylimidazol-2-ylidene (IMes), reacts with nitrous oxide (N₂O) to form a stable NHC-N₂O adduct. rsc.org This reaction effectively captures and activates the otherwise inert N₂O molecule.

Acid-Induced Azo Coupling: The resulting NHC-N₂O adduct is then reacted with an electron-rich aromatic compound (arene) in the presence of a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid. researchgate.netnih.gov This step induces an azo coupling, where the N=N group is formed, linking the heterocyclic core and the arene. This process provides access to cationic azo dyes, specifically azoimidazolium salts, in good yields. researchgate.netresearchgate.net

This synthetic route is significant because it allows for the use of simple arenes as coupling partners, a distinct advantage over traditional methods that require specific coupling components like phenols or acetoacetanilides. researchgate.net Research has demonstrated the successful coupling of these carbene-derived intermediates with various arenes, including mesitylene (B46885) and trimethoxybenzene, to produce novel azo dyes with strong absorption bands in the visible spectrum. researchgate.netnih.gov

Furthermore, diazo compounds themselves, as carbene precursors, have been investigated for modifying existing azo dyes. doi.org By introducing a diazo ester structure onto an azo chromophore, a reactive dye can be created. Upon heating, this structure releases nitrogen to form a carbene intermediate that can covalently bond with fibers, improving color fixation. doi.org

The table below summarizes the findings from research into the synthesis of azo dyes using mesoionic carbene intermediates and N₂O.

Starting MaterialsKey IntermediateCoupling Partner (Arene)Resulting Product TypeAbsorption Max (λmax)Reference
Imidazole-based mesoionic carbene + N₂ONHC-N₂O adductElectron-rich arenes (e.g., mesitylene, trimethoxybenzene)Azoimidazolium Dyes372–517 nm researchgate.net, nih.gov
Triazole-based mesoionic carbene + N₂OTriazole-N₂O adductAromatic compoundsAzotriazolium DyesNot specified researchgate.net
Imidazolium compound with two N₂O groupsDi-N₂O adductArenesDyes with two azoarene groupsNot specified nih.gov

Molecular and Supramolecular Structural Research of Bronze Orange

Elucidation of Azo-Hydrazone Tautomerism in the Solid State

Azo pigments containing a hydroxyl group ortho to the azo linkage, such as Pigment Orange 5, can exist in two tautomeric forms: the azo form and the hydrazone form. sdc.org.ukscirp.org This phenomenon, known as azo-hydrazone tautomerism, is crucial as the dominant tautomer in the solid state significantly influences the pigment's color, stability, and other physical properties. rsc.orgacs.org Spectroscopic investigations, including Infrared (IR), UV/Visible, and Nuclear Magnetic Resonance (NMR), performed on crystals are essential for elucidating the prevailing chemical constitution. sdc.org.uk For many azo dyes, the hydrazone tautomer is found to be the more stable form in the solid state, a trend that holds for Pigment Orange 5. sdc.org.ukrsc.org Structural analysis indicates that the compound exists as the keto-hydrazone tautomer, stabilized by strong intramolecular hydrogen bonding that maintains a nearly planar molecular configuration. sdc.org.uk This is further supported by one of its systematic names, 1-[(2,4-dinitrophenyl)hydrazono]naphthalen-2(1H)-one, which describes the hydrazone isomer. zeyachem.net

The equilibrium between the azo and hydrazone forms is heavily influenced by the nature and position of substituents on the aromatic rings. scirp.org In Pigment Orange 5, the molecular structure consists of a 2,4-dinitrophenyl group linked to a β-naphthol moiety. ontosight.aichemicalbook.com The presence of two strongly electron-withdrawing nitro groups on the phenyl ring and the hydroxyl group on the naphthalene (B1677914) ring are critical in stabilizing the hydrazone tautomer.

The electron-withdrawing nitro groups increase the acidity of the proton in the hydrazone's N-H group, strengthening the intramolecular hydrogen bond to the carbonyl oxygen. acs.org Concurrently, the replacement of a simple phenyl group with a naphthyl group is known to favor the hydrazone form. rsc.orgacs.org This stabilization is achieved through a resonance-assisted hydrogen bond, where the hydrogen bond is part of a pseudo-aromatic ring system, leading to a more stable, planar molecule. acs.org Computational studies using density functional theory (DFT) on similar azo dyes have confirmed that such substituent effects are key determinants of tautomeric preference. rsc.orgacs.org

Advanced Crystallographic Studies for Solid-State Structure Determination

Determining the precise three-dimensional arrangement of molecules in the crystalline state is fundamental to understanding a pigment's properties. Due to the characteristic low solubility of industrial pigments like Pigment Orange 5, growing single crystals suitable for conventional analysis is often challenging, necessitating the use of advanced diffraction techniques. researchgate.netacs.org

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for molecular structure determination, providing unambiguous information on bond lengths, angles, and intermolecular interactions. However, the application of SC-XRD to many industrial azo pigments is hampered by their inherent microcrystallinity and insolubility, which makes the growth of sufficiently large and high-quality single crystals a significant obstacle. While it remains the gold standard, alternative methods are often required for such materials.

For materials that only form sub-micrometer sized crystals, three-dimensional electron diffraction (3D ED) has emerged as a powerful technique. acs.org Recent studies on other complex industrial pigments, such as Pigment Orange 34, have demonstrated the capability of 3D ED to determine accurate crystal structures from nanocrystalline samples, even at variable temperatures. acs.org This method allows for the investigation of phase transitions and the precise localization of atoms, including hydrogen, within the crystal lattice of microcrystals, offering a viable pathway for analyzing pigments like Bronze Orange that are intractable by SC-XRD. acs.org

Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and is particularly useful for analyzing polymorphic forms of pigments. sdc.org.uk In a significant breakthrough for Pigment Orange 5, its crystal structure was solved directly from laboratory PXRD data without the need for prior indexing. researchgate.net This was achieved by employing a sophisticated method that combines lattice energy minimization with a direct fit to the powder diagram, followed by Rietveld refinement. researchgate.net

The study revealed that Pigment Orange 5 crystallizes in the monoclinic space group P2(1)/a. The molecules are nearly planar and arrange in stacks along the c-axis, a common packing motif for planar aromatic molecules. researchgate.net The detailed crystallographic data are summarized in the table below.

Table 1: Crystallographic Data for Pigment Orange 5 from Powder X-ray Diffraction. researchgate.net
ParameterValue
Chemical FormulaC₁₆H₁₀N₄O₅
Crystal SystemMonoclinic
Space GroupP2(1)/a
a (Å)16.365(5)
b (Å)12.874(4)
c (Å)6.924(2)
β (°)100.143(2)
Z (molecules per unit cell)2

Polymorphism and Crystal Engineering Strategies

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-known phenomenon in organic pigments, including azo dyes. sdc.org.uk Different polymorphs of the same chemical compound are, from a physical standpoint, distinct solid materials that can exhibit different colors, solubilities, and stabilities. sdc.org.ukucl.ac.uk The identification of different polymorphic phases is typically accomplished using powder X-ray diffraction, as each polymorph yields a unique diffraction pattern. sdc.org.uk

While various azo pigments are known to have multiple crystal modifications, specific polymorphs of Pigment Orange 5 are not extensively detailed in the literature. However, the successful determination of its primary crystal structure is the critical first step toward crystal engineering. researchgate.net Crystal engineering strategies aim to control the crystallization process to produce a desired polymorph with specific properties. This can be achieved by systematically varying conditions such as solvent, temperature, and pressure during crystallization. Understanding the existing crystal packing and the key intermolecular interactions, such as the hydrogen bonding and π-stacking observed in Pigment Orange 5, provides the foundational knowledge needed to design strategies to access and control potential new polymorphic forms with tailored characteristics.

Correlation between Crystal Packing and Macroscopic Properties

The macroscopic properties of Pigment Orange 5, such as its vibrant color, insolubility, and stability, are directly linked to its crystal structure. sdc.org.uk Research has shown that this azo pigment, also known as Dinitroaniline Orange, crystallizes in the monoclinic space group P2(1)/a. researchgate.net The dense packing of the molecules within this crystal structure is a key factor contributing to its observed insolubility in various media. researchgate.net

The quality of the pigment crystals, which can be assessed using X-ray powder diffraction, is critical for its application. sdc.org.uk The diffraction pattern is unique to the compound's crystal structure and can be used to identify different crystal modifications (polymorphs), which may exhibit different properties. sdc.org.uk

Controlled Crystallization and Particle Growth Mechanisms

The synthesis of an organic pigment is typically followed by physical treatments to optimize its properties for specific applications. sdc.org.uk For Pigment Orange 5, controlling the crystallization process and the subsequent particle growth is essential for achieving desired characteristics such as color strength, hiding power, and lightfastness. zeyachem.net

Industrial production of Pigment Orange 5 involves a diazotization and coupling reaction. chemicalbook.com After the initial synthesis, finishing processes, which may include heat treatment, are employed to adjust the particle size and improve crystal quality. sdc.org.uk It is known that for Pigment Orange 5, different commercial products exist with varying particle sizes. zeyachem.net For instance, products with a larger particle size tend to exhibit a stronger red light, higher hiding power, and a lightfastness level of 6. zeyachem.net However, this fastness can decrease upon dilution. zeyachem.net

Recrystallization can also occur during the application of the pigment, especially in paints that undergo heat treatment. cambridge.org As the temperature increases, the pigment's solubility in the application medium can rise, leading to partial dissolution. cambridge.org Subsequent cooling can cause the pigment to crystallize out of the solution, an effect known as "blooming" if it occurs on the surface, which can undesirably alter the material's properties. cambridge.org Therefore, understanding and controlling the crystallization and growth mechanisms are vital for ensuring the stability and performance of the final product.

Intermolecular Interactions and Self-Assembly in the Solid State

The self-assembly of Pigment Orange 5 molecules into a stable crystal lattice is governed by a combination of non-covalent intermolecular forces. These interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, dictate the specific packing arrangement of the molecules in the solid state.

π-π Stacking Interactions and Chromophore Aggregation

Pigment Orange 5 molecules are nearly planar, a feature that promotes significant π-π stacking interactions between the aromatic systems of adjacent molecules. researchgate.net In the crystal lattice, the molecules arrange themselves into stacks that extend along the c-axis. researchgate.net This columnar stacking is a common feature in many planar organic pigments and is driven by attractive, non-covalent interactions between the electron-rich π-systems. sdc.org.uklibretexts.org

These π-π stacking interactions are crucial for the pigment's chromophoric properties. The aggregation of the chromophores in a stacked arrangement leads to strong electronic coupling between the molecules. This coupling alters the energy levels of the molecular orbitals, which in turn affects the absorption of light and is a primary reason for the intense color observed in the solid state compared to the molecule in solution. sdc.org.uk The specific geometry of the stacking (e.g., sandwich or displaced) influences whether H- or J-aggregates are formed, which have distinct spectroscopic signatures, though the specific aggregate type for Pigment Orange 5 is not detailed in the provided search results.

Van der Waals and Electrostatic Forces in Crystal Lattice Formation

Electrostatic interactions arise from the permanent dipole moments and quadrupolar moments of the molecules. The Pigment Orange 5 molecule contains several polar functional groups, such as nitro groups (NO₂) and a carbonyl group (C=O), which create a non-uniform distribution of electron density. nih.gov The arrangement of molecules in the crystal lattice will be one that maximizes attractive electrostatic interactions while minimizing repulsive ones, further guiding the self-assembly process and contributing to the thermodynamic stability of the crystalline form.

Nanoscale Morphologies and Particle Design for Enhanced Performance

The performance of Pigment Orange 5 is highly dependent on its physical form, particularly its particle size and morphology. sdc.org.uk Designing particles at the nanoscale is a key strategy for enhancing properties like color strength, transparency, and dispersibility.

For Pigment Orange 5, it has been shown that particle size has a direct impact on its application properties. zeyachem.net Larger particles, with a specific surface area of around 14 m²/g, provide higher hiding power and a more reddish hue. zeyachem.net However, controlling and reducing the particle size to the nanoscale can be advantageous for specific applications, such as in inkjet inks, where fine, stable dispersions are required. imaging.org

The preparation of nanoscale organic pigments can be achieved through various methods, including wet-grinding or encapsulation techniques. google.comgoogle.com For instance, composite dispersions of similar organic pigments with polymers have been developed to create smaller, more stable particles for inkjet printing. imaging.org These nanoscale pigment dispersions can offer improved stability and fluidity compared to conventional dispersions. imaging.org The goal of such particle design is to improve the interaction between the pigment and the application matrix, leading to better dispersibility and ultimately, enhanced color properties and performance. cambridge.org

Compound Names Table

Common Name/SynonymIUPAC NameC.I. Name
This compound1-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-olPigment Orange 5
Dinitroaniline Orange1-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-olPigment Orange 5
Permanent Orange1-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-olPigment Orange 5
Fast Orange RN1-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-olPigment Orange 5

Chemical Properties of Pigment Orange 5

PropertyValueSource
Molecular Formula C₁₆H₁₀N₄O₅ xcolorpigment.comnih.gov
Molecular Weight 338.27 g/mol xcolorpigment.comnih.gov
Hydrogen Bond Donor Count 1 sypigment.comnih.gov
Hydrogen Bond Acceptor Count 7 sypigment.comnih.gov
Rotatable Bond Count 2 sypigment.comnih.gov
Topological Polar Surface Area 137 Ų sypigment.com
Crystal System Monoclinic researchgate.net
Space Group P2(1)/a researchgate.net

Spectroscopic and Advanced Analytical Characterization Methodologies

Mass Spectrometry for Molecular Identification and Degradation Product Analysis

Mass spectrometry (MS) is a powerful technique for the molecular identification of pigments and the analysis of their degradation products. Laser Desorption Ionisation Mass Spectrometry (LDI-MS) has been effectively used for the rapid screening of organic pigments like PO13 in complex matrices such as tattoo inks. f1000research.com This method allows for the direct analysis of the pigment, providing molecular weight information that confirms its identity. biosynth.comusbio.netbiozol.de

The molecular weight of C.I. Pigment Orange 13 is approximately 623.49 g/mol . biosynth.com In mass spectrometry, PO13 can be identified by its characteristic molecular ion peaks. For instance, in a study analyzing tattoo inks, PO13 was successfully identified alongside other pigments in a mixture, demonstrating the specificity of the technique. f1000research.com

Furthermore, MS, particularly when coupled with gas chromatography (GC-MS), is invaluable for identifying breakdown products. google.com When diarylide pigments like PO13 are exposed to heat (above 200°C) or light, they can decompose. pigments.comintergoods.net Sunlight exposure, for example, can trigger photochemical degradation. researchgate.net One of the primary concerns with the degradation of pigments derived from 3,3'-dichlorobenzidine (B165656) is the potential formation of this carcinogenic aromatic amine. pigments.comkarger.com Studies have confirmed that under certain irradiation conditions, 3,3'-dichlorobenzidine (DCB) can be detected as a degradation product of PO13. karger.com Other breakdown products, such as 3,3'-dichlorobiphenyl (B134845) (PCB-11), have also been identified under specific light exposure conditions. karger.com

A study on the photostability of PO13 in tattoo inks subjected to simulated sunlight and visible light irradiation identified several degradation products, highlighting the role of the light spectrum and the sample matrix (e.g., presence of TiO₂) in the degradation pathway. karger.com

Table 1: Mass Spectrometry Data for C.I. Pigment Orange 13

Parameter Value Reference
Molecular Formula C₃₂H₂₄Cl₂N₈O₂ ccchemical.comnih.gov
Molecular Weight 623.49 g/mol nih.govbiosynth.com
Primary Identification Technique Laser Desorption Ionisation Mass Spectrometry (LDI-MS) f1000research.com
Key Degradation Product (Potential) 3,3'-dichlorobenzidine (DCB) pigments.comkarger.com
Other Identified Degradation Product 3,3'-dichlorobiphenyl (PCB-11) karger.com

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques are essential for determining the heat stability of pigments, which is a critical factor for their application in plastics and high-temperature curing coatings. atamanchemicals.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For C.I. Pigment Orange 13, TGA is used to determine the temperature at which the pigment begins to decompose. atamanchemicals.com It is generally considered to have a heat resistance of up to 180°C, though some sources suggest stability up to 200°C. pigments.comintergoods.netccchemical.com Beyond this temperature, significant decomposition can occur, potentially releasing hazardous substances like 3,3'-dichlorobenzidine. pigments.com

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. For diarylide pigments, which can exist in amorphous or crystalline forms, DSC can reveal exothermic crystallization processes when weakly-crystalline samples are heated. researchgate.net This transition from an amorphous to a more stable crystalline state can affect the pigment's coloristic and physical properties. While specific DSC curve data for PO13 is not widely published in readily accessible literature, the technique is fundamental in the broader study of diarylide pigment polymorphism and stability. researchgate.netslideshare.net

Table 2: Thermal Stability of C.I. Pigment Orange 13

Parameter Value Reference
Heat Stability (General) 180°C - 200°C pigments.comintergoods.netccchemical.com
Decomposition Onset >200°C pigments.com
Analytical Technique Thermogravimetric Analysis (TGA) atamanchemicals.com
Phase Transition Analysis Differential Scanning Calorimetry (DSC) researchgate.net

Advanced Microscopic Techniques for Particle Morphology and Aggregation

The morphology, size, and aggregation state of pigment particles profoundly influence their optical properties, such as color strength, hue, and opacity, as well as their dispersibility in various media.

Scanning Electron Microscopy (SEM) is widely used to study the surface topography and morphology of pigment particles. atamanchemicals.comopenedition.org SEM images provide direct visualization of the particle shape, size distribution, and degree of aggregation. For inorganic pigments described as "bronze orange," such as those based on La₃LiMnO₇, SEM analysis has shown particle sizes of about 1 µm with some aggregation. nih.gov For organic pigments like PO13, the primary particles are much smaller, but they often form larger aggregates. ccchemical.com The shape of PO13 particles is sometimes described as cubic. ccchemical.comccchemical.com SEM, often coupled with Energy Dispersive X-ray spectroscopy (EDX), is also used to analyze the elemental composition of pigments and their distribution within a matrix, such as in historical paint layers. openedition.org

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal structure and nanostructure of pigment particles and their dispersions. acs.org TEM studies have been crucial in characterizing nano-scale pigment dispersions developed for applications like inkjet printing. imaging.org In a study preparing a PO13/styrene-maleic acid copolymer composite, TEM was used to confirm that the resulting composite dispersion had a smaller particle size and uniform distribution compared to a simple mechanically dispersed pigment, which is critical for the stability and performance of the ink. imaging.orgresearchgate.net

Advanced electron diffraction techniques performed within a TEM can even be used to determine the crystal structure of individual, sub-micrometer sized organic pigment crystals, a task that is challenging with conventional X-ray diffraction methods. acs.orgmedchemexpress.com

Table 3: Morphological Characteristics of C.I. Pigment Orange 13

Parameter Observation Analytical Technique Reference
Particle Shape Cube-like SEM ccchemical.comccchemical.com
Particle Size (Average) 0.09 µm Technical Datasheet ccchemical.com
Aggregation Forms aggregates from smaller primary particles SEM / General Knowledge atamanchemicals.comnih.gov
Nanostructure Analysis Used to verify uniform dispersion and small particle size in nano-composites TEM imaging.orgresearchgate.net
Crystal Structure Determination Possible via Electron Diffraction in TEM TEM / 3D ED acs.orgmedchemexpress.com

Computational and Theoretical Chemical Studies of Bronze Orange

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are essential for investigating the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, energy levels, and how the molecule interacts with light.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is particularly effective for determining the ground-state geometry, which is the most stable arrangement of atoms in a molecule. For pigments, DFT calculations can confirm or predict molecular planarity, bond lengths, and the distribution of electron density, which are crucial factors influencing their color and stability. mdpi.com

In the study of azo pigments like Bronze Orange, DFT has been employed to refine crystal structures determined from experimental data, such as X-ray powder diffraction. researchgate.net For instance, dispersion-corrected DFT (DFT-D) calculations have been successfully used for lattice-energy minimizations to determine and confirm the crystal structures of pigments like Pigment Orange 34 and Pigment Red 53:2. researchgate.netacs.org This approach involves optimizing the lattice parameters and atomic coordinates, which has been shown to reproduce experimentally determined structures with high accuracy. acs.org DFT can also be used to analyze charge distribution through the generation of molecular electrostatic potential (MEP) maps, which identify the electronegative and electropositive sites within a molecule, offering clues about intermolecular interactions. mdpi.com

Table 1: Example Parameters for DFT Calculations on Pigment Molecules

Parameter Description Typical Values/Methods
Functional Approximates the exchange-correlation energy. B3LYP, PBE, CAM-B3LYP mdpi.commdpi.comresearchgate.net
Basis Set Describes the atomic orbitals used in the calculation. 6-31+G(d,p), 6-311G+(d,p) nih.govmdpi.com
Environment Simulates the effect of the surrounding medium. Gas phase, Polarizable Continuum Model (PCM) for solvents mdpi.comnih.gov

| Calculation Type | The primary goal of the computation. | Geometry Optimization, Frequency Calculation, Energy Minimization researchgate.netmdpi.com |

This table is illustrative, based on typical methods found in the literature for similar organic molecules.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. rsc.org This is critical for understanding the color of a pigment, as color arises from the absorption of specific wavelengths of visible light, which excites electrons from a lower energy state to a higher one. researchgate.net

TD-DFT calculates the energies of these electronic transitions, which can then be used to simulate a theoretical UV-Vis absorption spectrum. rsc.orgresearchgate.net By comparing the simulated spectrum with experimental data, researchers can validate their computational model and gain a detailed understanding of the nature of the electronic transitions responsible for the pigment's color. aip.org For example, TD-DFT calculations on various pigments have been used to rationalize the color differences between polymorphs, where subtle changes in molecular conformation and intermolecular interactions lead to shifts in the absorption spectra. ucl.ac.ukacs.org The choice of functional, such as CAM-B3LYP, is crucial for accurately predicting absorption wavelengths, especially in complex molecules. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org

For pigments, the HOMO-LUMO gap is directly related to the color. A smaller gap means that lower-energy light (longer wavelengths, like red or orange) can cause an electronic excitation, while a larger gap requires higher-energy light (shorter wavelengths, like blue or violet). numberanalytics.comnumberanalytics.com Therefore, a molecule with a relatively large gap will absorb in the blue-violet region and appear yellow or orange. numberanalytics.com Analysis of the HOMO and LUMO can also provide insights into the photostability of a pigment. A large HOMO-LUMO gap generally implies higher stability, as it requires more energy to induce the chemical reactions that lead to degradation. malayajournal.org Computational studies show that factors like the extent of conjugation and the presence of electron-donating or withdrawing groups can alter the HOMO and LUMO energy levels, thereby tuning the color and stability of the pigment. numberanalytics.com

Table 2: Relationship Between HOMO-LUMO Gap and Observed Color

HOMO-LUMO Energy Gap Wavelength of Light Absorbed Perceived Color
Large Short (Violet/Blue) Yellow/Orange
Medium Medium (Green/Yellow) Red/Purple

This table illustrates the general principle connecting the energy gap to perceived color. numberanalytics.comnumberanalytics.com

Molecular Mechanics and Dynamics Simulations for Supramolecular Assembly

While quantum mechanics is ideal for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for simulating the behavior of larger systems, such as how multiple pigment molecules interact and arrange themselves in a solid state. nih.gov These methods treat atoms as classical particles and use a "force field" to describe the energy of the system based on bond lengths, angles, and non-bonded interactions. nih.govrsc.org

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For many organic pigments, a planar conformation is favored as it maximizes π-conjugation, which is essential for color. sdc.org.uk Computational methods can determine the most stable conformation and identify key intramolecular interactions, such as hydrogen bonds, that help maintain this planarity. researchgate.net

Furthermore, simulations can model the crucial intermolecular interactions that govern how pigment molecules assemble. These interactions include:

Hydrogen Bonds: Strong, directional interactions that significantly influence the packing and stability of pigments, contributing to properties like solvent fastness. sdc.org.uk

π-π Stacking: Interactions between the aromatic systems of adjacent planar molecules, which strongly affect the electronic properties and thus the color of the pigment in the solid state. acs.org

Studies on various azo pigments have revealed that molecules often arrange in stacked columns or layered, band-shaped structures stabilized by a network of these intermolecular forces. sdc.org.ukresearchgate.net

The precise arrangement of molecules in a crystal lattice, known as crystal packing, has a profound impact on a pigment's properties. Computational modeling is a powerful tool to predict and analyze these packing arrangements. researchgate.net By minimizing the lattice energy, programs can predict possible crystal structures for a given molecule. researchgate.netresearchgate.net

Many pigments exhibit polymorphism, meaning they can exist in multiple different crystal structures, each with distinct properties, including color and stability. researchgate.net For example, a compound known as ROY is famous for existing as red, orange, and yellow crystals depending on its polymorphic form. researchgate.netnsf.gov Computational studies can help understand these differences by analyzing the unique molecular conformations and intermolecular contacts within each polymorph. ucl.ac.uk

Simulations can also model polymorphic transitions, which are the transformations from a less stable (metastable) form to a more stable one. nsf.gov These transitions can be triggered by factors like heat or solvent. nih.govacs.org Understanding the mechanisms of these transitions, whether they occur through a cooperative, domino-like motion of molecules or a more standard nucleation and growth process, is crucial for controlling the final properties of the pigment during manufacturing. nih.gov

Theoretical Prediction of Reaction Mechanisms and Energetics of "this compound"

The theoretical examination of reaction mechanisms and their corresponding energetics for azo compounds like "this compound" (Pigment Orange 5) provides critical insights into their stability and reactivity. A key area of investigation for diazo compounds is the thermal or photochemical release of nitrogen gas (N2) to form a carbene, a highly reactive intermediate. nih.govacs.orgchemrxiv.orgnih.gov Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these reactions.

Activation Energy Studies for N2 Release in Diazo Compounds

The release of N2 from diazo compounds is a fundamental process that leads to the formation of carbenes, which are crucial intermediates in many chemical transformations. acs.orgnih.gov The activation energy for this N2 elimination is highly dependent on the electronic and steric nature of the substituents attached to the diazo moiety. nih.govacs.orgchemrxiv.org

Quantum mechanical studies, specifically using Density Functional Theory (DFT), have been employed to investigate the relationship between the chemical features of diazo compounds and the activation energy required for N2 release. nih.govacs.orgchemrxiv.orgresearchgate.net Research indicates that the stability of the resulting carbene and the electronic properties of the diazo compound itself are major factors governing the reaction barrier.

Key findings from these theoretical studies on diazo compounds, which are applicable to the diazo-containing structure of "this compound" (Pigment Orange 5), include:

Influence of Substituents: The electronic nature of the substituents on the phenyl ring significantly impacts the activation barrier. Electron-withdrawing groups, such as the nitro groups (NO2) present in Pigment Orange 5, can influence the charge distribution and the stability of the transition state. sypigment.comnih.gov

Charge Distribution: A critical factor in lowering the activation energy for N2 release is the charge distribution on the carbene carbon and the N2 unit. nih.gov Studies have shown that a higher positive partial charge on the carbene carbon and a more negative partial charge on the terminal nitrogen of the diazo group lead to a lower energy barrier. nih.govacs.orgchemrxiv.org This is because a more positive carbon charge diminishes the π-donor capability of the carbene's lone pair to the π* orbital of the N2 fragment, while a more negative charge on the N2 group indicates a weaker interaction between the N2 lone pair and the vacant p-orbital of the carbene. nih.govacs.orgnih.gov

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also correlated with the activation energy. A more stable HOMO in the diazo molecule, indicating a stronger bond between the carbene and N2 fragments, generally corresponds to a higher activation energy for N2 release. nih.gov

A computational study on a series of diazo compounds calculated the activation barriers for N2 release, which ranged from 26.7 to 35.1 kcal/mol depending on the substituents. researchgate.net While specific values for Pigment Orange 5 are not available in the provided results, the presence of two strong electron-withdrawing nitro groups would place its activation energy within a predictable range based on these systematic studies.

Table 1: Factors Influencing Activation Energy for N2 Release in Diazo Compounds

Factor Effect on Activation Energy Theoretical Rationale
Positive Partial Charge on Carbene Carbon (qC) Lower Decreases π-donor ability of carbene lone pair to N2 π* orbital. nih.govacs.orgchemrxiv.org
Negative Partial Charge on N2 (qN2) Lower Indicates weaker interaction between N2 lone pair and carbene p-orbital. nih.govacs.orgchemrxiv.org
HOMO Energy Higher A more stable (lower energy) HOMO suggests a stronger C-N2 bond. nih.gov
Electron-Withdrawing Substituents Influential Modify the electronic structure (qC, qN2, HOMO/LUMO levels). nih.gov

Correlation between Molecular Structure, Crystal Structure, and Spectroscopic/Optical Properties

The vibrant reddish-orange color of "this compound" (Pigment Orange 5) is a direct consequence of its molecular and crystal structure. sypigment.comnih.gov The correlation between these structural features and the resulting spectroscopic and optical properties is a key area of study for understanding and designing pigments.

The molecule of Pigment Orange 5, 1-[(2,4-dinitrophenyl)azo]-2-naphthol, possesses a large system of conjugated π-electrons, encompassing the phenyl ring, the azo bridge (-N=N-), and the naphthalene (B1677914) system. sypigment.comnih.gov This extended conjugation is responsible for the absorption of light in the visible region of the electromagnetic spectrum. The specific wavelength of maximum absorption (λmax), which determines the color, is influenced by the substituents on the aromatic rings. The two nitro (NO2) groups act as strong electron-withdrawing groups, and the hydroxyl (-OH) group on the naphthol ring acts as an electron-donating group. This "push-pull" electronic structure is characteristic of many organic pigments and dyes, enhancing the delocalization of electrons and shifting the absorption to longer wavelengths. oup.com

The crystal structure of Pigment Orange 5 has been determined from X-ray powder diffraction data. researchgate.net The key findings are:

Crystal System: Monoclinic

Space Group: P2(1)/a

Molecular Stacking: The molecules are nearly planar and form stacks along the c-axis. researchgate.net

This columnar stacking of planar molecules in the crystal lattice leads to strong intermolecular π-π interactions. These interactions, along with potential hydrogen bonding involving the hydroxyl and nitro groups, significantly affect the electronic states of the molecule in the solid state compared to in solution. sdc.org.uk This phenomenon, known as solvatochromism (or in this case, solid-state effects), explains why the color of a pigment can be different in its crystalline form versus when dissolved. The close packing in the crystal lattice influences the energy levels of the molecular orbitals, which in turn affects the energy of the electronic transitions and thus the observed color. aps.orgaps.org The Kubelka-Munk theory is often used to relate the absorption and scattering of light in a pigmented medium to its observed color. sdc.org.uk

Spectrophotometric analysis of D&C Orange No. 17 (a synonym for Pigment Orange 5) in chloroform (B151607) solution shows an absorption peak at 479 ± 2 nm. oup.com The arrangement of the molecules in the crystal lattice is crucial for properties like lightfastness, solvent fastness, and hiding power. sypigment.com The intermolecular forces in the crystal, such as van der Waals forces and potential hydrogen bonds, hold the molecules in a rigid structure, making the pigment less susceptible to chemical attack or dissolution. sdc.org.uk

Table 2: Structural and Spectroscopic Properties of Pigment Orange 5

Property Value / Description Reference
Chemical Structure 1-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-ol sypigment.comnih.gov
Key Functional Groups Azo (-N=N-), Nitro (-NO2), Hydroxyl (-OH) sypigment.comnih.gov
Crystal Space Group P2(1)/a researchgate.net
Lattice Parameters a = 16.365(5) Å, b = 12.874(4) Å, c = 6.924(2) Å, β = 100.143(2)° researchgate.net
Molecular Arrangement Nearly planar molecules stacked along the c-axis researchgate.net
Absorption Max (in Chloroform) 479 ± 2 nm oup.com

Application of Machine Learning in Predictive Chemistry and Material Design

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties, understanding reaction mechanisms, and accelerating the design of new materials. nih.govacs.orggoogle.com For a class of compounds like the diazo pigments, which includes "this compound," ML models can be trained on existing experimental and computational data to predict properties of new, unsynthesized molecules.

One significant application is the prediction of reaction energetics, such as the activation energy for N2 release from diazo compounds. nih.govacs.orgchemrxiv.org Researchers have successfully used ML models, trained on data from DFT calculations, to establish a quantitative structure-activity relationship (QSAR) for this reaction. nih.govacs.orgchemrxiv.orgresearchgate.net

The process typically involves:

Data Generation: A dataset is created containing various diazo compounds with a range of substituents. For each compound, DFT calculations are performed to determine descriptors (e.g., partial charges, HOMO/LUMO energies, bond lengths) and the target property (activation energy). nih.gov

Model Training: An ML algorithm (e.g., linear regression, support vector machines, neural networks) is trained on this dataset to learn the correlation between the descriptors and the activation energy. nih.govgoogle.com

Prediction: The trained model can then be used to rapidly predict the activation energy for new diazo compounds based solely on their calculated descriptors, avoiding the need for time-consuming DFT calculations for every new molecule. nih.gov

A study on the kinetics of N2 release from diazo compounds demonstrated that an ML model could effectively predict activation barriers. nih.govacs.orgchemrxiv.org The key descriptors identified by the model as being most predictive were the partial charge on the carbene carbon (qC), the partial charge on the N2 group (qN2), and the HOMO energy. nih.gov This not only allows for prediction but also provides chemical insight, confirming that electronic effects are dominant in controlling the reaction rate. nih.govacs.orgchemrxiv.org

Beyond reaction energetics, ML can also be applied to predict the optical properties of pigments. acs.org By training models on datasets of known pigments, it's possible to predict the color and spectroscopic properties of novel chemical structures. This approach can significantly speed up the discovery of new pigments with desired colors and performance characteristics, reducing the need for laborious synthesis and experimental testing of many candidate molecules. acs.orggoogle.com

Table 3: Machine Learning in the Study of Diazo Compounds

Application Area ML Model Input (Descriptors) ML Model Output (Predicted Property) Significance
Reaction Energetics Partial Charges (qC, qN2), HOMO/LUMO Energies, Geometric Parameters Activation Energy for N2 Release Rapidly predicts stability and reactivity of new diazo compounds. nih.govacs.orgchemrxiv.org
Material Design Molecular Structure Fragments, Electronic Descriptors Color (λmax), Spectroscopic Properties Accelerates discovery of new pigments with targeted optical properties. acs.org
Mechanism Insight Large set of quantum chemical descriptors Feature importance ranking Identifies key chemical features that control reactivity. nih.govacs.org

Chemical Stability and Degradation Pathways of Bronze Orange

Photodegradation Mechanisms in Solution and Solid State

The interaction of Bronze Orange with light, particularly ultraviolet (UV) radiation, is a primary driver of its degradation, leading to fading and color change. researchgate.net The azo bond (-N=N-) within the molecular structure is the principal chromophore but also a key site of photochemical vulnerability. canada.ca

The primary photodegradation mechanism for azo pigments like this compound involves the cleavage of the azo bond. tatt2away.com This can occur through reductive cleavage, which breaks the nitrogen-nitrogen double bond to form primary aromatic amines, or through the complete loss of the azo-bridge. tatt2away.com Studies on the photolysis of tattoo inks containing azo pigments, including this compound, have identified potential degradation products such as benzonitrile, aniline (B41778), and benzene. tatt2away.com

Further research into the photostability of a selection of beta-naphthol pigments, including Pigment Orange 5, has been conducted to elucidate these mechanisms. researchgate.net Such studies have utilized techniques like monochromatic light irradiation and Xenon lamps to simulate environmental exposure, with the reaction progress monitored by UV-VIS spectroscopy and the degradation products characterized by High-Performance Liquid Chromatography with Diode-Array Detection and High-Resolution Mass Spectrometry (HPLC-DAD-HRMS). researchgate.net

The degradation of this compound can be mediated by highly reactive chemical molecules known as reactive oxygen species (ROS). While direct studies on ROS interaction with the parent this compound molecule are limited, evidence suggests an indirect pathway involving its degradation products. Aromatic azo pigments within the β-naphthol class, upon cleavage, can form metabolites like 1-amino-2-naphthol. canada.ca This compound, in turn, has been demonstrated to generate reactive oxygen species, which can contribute to further degradation cycles and potential cytotoxicity. canada.ca

Photosensitization is a process where a molecule absorbs light and transfers the energy to another molecule, often leading to degradation. Some organic colorants can act as photosensitizers, and their decomposition under UV radiation can lead to phototoxic reactions. europa.eu For beta-naphthol pigments like this compound, understanding their fundamental photophysical properties is key to rationalizing their light-induced degradation. researchgate.net One of the photochemical pathways investigated for this class of pigments is the cis-trans photoisomerization of the azo group. This process involves the absorption of light energy to convert the more stable trans-isomer to the less stable cis-isomer, which can be a pathway for energy dissipation or a step towards irreversible degradation. researchgate.net

The stability of this compound is significantly influenced by the medium in which it is dispersed and the surrounding environmental conditions. The physical properties of the pigment, such as particle size, play a crucial role in its lightfastness. cambridge.org Research has shown that smaller pigment particles can lead to decreased light stability. cambridge.org

In a study on historical plastics, Pigment Red 53 (a related salt of the same chromophore) was observed to fade severely after accelerated photoaging in a polyethylene (B3416737) matrix, indicating that the polymer binder can facilitate the photofading process. researchgate.net The pigment's low solubility in water means that if released into aquatic environments, it is expected to partition to sediment, where its degradation would proceed under different conditions. canada.ca

Technical data sheets quantify the lightfastness of Pigment Orange 5 in specific applications. These ratings, typically on a scale from 1 (poor) to 8 (excellent), provide a standardized measure of its durability upon light exposure. pigments.com

Table 1: Effect of Particle Size on Photostability of Pigment Orange 5 cambridge.org
SampleMedian Particle Size (D50)Exposure Time (hours)Tinctorial Strength Retained (%)
Sample 1~425 nm150072%
Sample 2 (Broader Distribution)~425 nm150046%
Sample 3~275 nm150039%

Thermal Degradation Profiles and Decomposition Pathways

This compound exhibits moderate to good thermal stability, which is dependent on the application. Its decomposition temperature is reported to be 302-306°C. nih.govchemicalbook.com When heated to the point of decomposition, it is known to emit toxic fumes containing nitrogen oxides (NOx). nih.govchemicalbook.com

However, for practical applications, its heat stability is defined as the temperature it can withstand without a significant change in color. This temperature is often lower than its decomposition point and varies by substrate. For instance, in paints, its heat stability is rated up to 160°C, while in inks, it is stable up to 138°C. specialchem.compigments.com Thermal degradation can also occur over extended periods in stored commercial products, potentially leading to the formation of breakdown products. canada.ca

Chemical Degradation under Acidic, Basic, and Redox Conditions

This compound generally shows high chemical stability. In standardized tests, its resistance to both acids and alkalis is rated as excellent. pigments.com However, exposure to very strong acids and bases can induce chemical changes. Studies using concentrated sulfuric acid, concentrated hydrochloric acid, and 10% sodium hydroxide (B78521) solution on the related Pigment Red 53 have shown distinct color changes, indicating chemical reaction or degradation. nih.gov

Table 2: Chemical Resistance of Pigment Orange 5 pigments.com
Chemical AgentResistance Rating (1-5 Scale)Rating Description
Acid5Excellent
Alkali5Excellent

Under reducing (anoxic) conditions, such as those found in some sediments or wastewater treatment stages, the azo bond is susceptible to cleavage. canada.ca This anaerobic reduction is a significant degradation pathway for azo compounds, leading to the formation of aromatic amines. canada.cacanada.ca This process can be enzyme-catalyzed by microorganisms, with bacterial azoreductases playing a key role in the breakdown of the azo linkage. sdc.org.uk

Kinetic and Thermodynamic Studies of Degradation Processes

Kinetic studies are crucial for quantifying the rate of pigment degradation under various conditions. Research has been undertaken to determine the kinetics of photodegradation for this compound. researchgate.netresearchgate.net A key parameter derived from such studies is the quantum yield of reaction, which measures the efficiency of a photochemical process. researchgate.net The quantum yield is defined as the number of molecules undergoing a specific reaction (in this case, degradation) for each photon absorbed. A higher quantum yield signifies lower stability against light. These studies provide quantitative data that helps in predicting the service life of colored materials and in understanding the structural factors that influence photostability. researchgate.net While specific kinetic constants for this compound are not widely published in publicly available literature, the existence of such studies confirms that its degradation rates have been scientifically measured. researchgate.netresearchgate.netresearchgate.net

Table 3: Representative Data from a Photodegradation Kinetic Study
Parameter MeasuredDescriptionSignificance for this compound
Rate Constant (k)The proportionality constant relating the rate of the reaction to the concentration of the reactant(s).Quantifies how quickly the pigment fades under specific light intensity and environmental conditions.
Reaction OrderDescribes how the rate is affected by the concentration of the pigment. Often follows pseudo-first-order kinetics.Helps in modeling the degradation process over time.
Quantum Yield (Φ)The number of degradation events per photon absorbed.Provides a fundamental measure of the pigment's photochemical inefficiency and thus its light stability. researchgate.net
Activation Energy (Ea)The minimum energy required to initiate the degradation reaction (more relevant for thermal degradation).Indicates the sensitivity of the degradation rate to temperature changes.

Reaction Order and Rate Constant Determination

The study of reaction kinetics, specifically the reaction order and rate constant, provides quantitative measures of the speed at which a pigment degrades. The reaction order indicates how the rate of degradation is influenced by the concentration of the pigment, while the rate constant is a proportionality constant that relates the reaction rate to the concentrations of the reactants.

For many azo dyes, photodegradation processes are often found to follow pseudo-first-order kinetics. canada.ca This implies that the rate of degradation is directly proportional to the concentration of the dye, especially when other factors like the intensity of light are constant. However, specific experimental studies determining the precise reaction order and rate constants for the degradation of this compound (Pigment Orange 5) under various conditions (e.g., thermal, photochemical) are not extensively detailed in publicly available scientific literature. General findings for similar azo dyes indicate that degradation can be influenced by factors such as pH and the presence of other chemical species. Microbial degradation of Pigment Orange 5 has been observed to be significant under certain conditions, with one study showing over 80% reduction in absorbance after 160 hours of incubation with Shewanella strain J18 143. researchgate.net

Activation Energy and Thermodynamic Parameters of Degradation

Activation energy (Ea) is the minimum amount of energy required to initiate a chemical reaction, in this case, the degradation of the pigment. A higher activation energy suggests greater stability, as more energy is needed to break down the molecule. Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation, provide further insight into the spontaneity and molecular dynamics of the degradation process.

Similar to the kinetic parameters, specific values for the activation energy and thermodynamic parameters for the degradation of this compound (Pigment Orange 5) are not readily found in the reviewed literature. For azo compounds, the azo linkage is generally the most labile part of the molecule and can undergo thermal or photochemical breakdown. google.com Theoretical studies on diazo compounds focus on the activation energy for the release of nitrogen gas (N2) to form a carbene, a process highly dependent on the electronic and steric nature of the substituents. researchgate.net For drug-like molecules, a mean activation energy for hydrolysis has been reported as 98.6 kJ/mol (23.6 kcal/mol), but this is not specific to azo pigments. canada.cacambridge.org The thermal stability of Pigment Orange 5 is noted to be sufficient for many applications, with decomposition temperatures reported around 270–290°C. europa.eu

Strategies for Enhancing Chemical and Photochemical Stability

Given the susceptibility of organic pigments to degradation, various strategies have been developed to enhance their stability. These strategies can be broadly categorized into formulation-based approaches and chemical modifications of the pigment itself.

For azo pigments like this compound, the following strategies can be employed to improve their chemical and photochemical stability:

Incorporation of UV Absorbers and Light Stabilizers: The addition of ultraviolet (UV) absorbers to a formulation can protect the pigment by absorbing damaging UV radiation. Hindered Amine Light Stabilizers (HALS) are another class of additives that function by scavenging free radicals formed during the photodegradation process, thereby inhibiting the degradation reactions.

Control of Particle Size and Crystallinity: The stability of a pigment is also influenced by its physical properties. Recrystallization stability, which affects long-term color changes, is dependent on particle size. strategicrevenueinsights.com Generally, larger and more crystalline particles exhibit greater stability.

Chemical Modification: Altering the chemical structure of the pigment molecule can significantly enhance its stability. For example, creating dimeric structures of azo pyridone dyes has been shown to increase thermal stability due to the increased molecular weight.

Use of Antioxidants: In some systems, the degradation of pigments can be an oxidative process. The inclusion of antioxidants can help to mitigate this by quenching reactive oxygen species.

Protective Coatings and Encapsulation: Encapsulating pigment particles within a protective shell of a more stable material can shield them from environmental factors. This is a common strategy in the formulation of high-performance coatings and inks.

Technological advancements, such as nano-pigment technology and improved dispersion techniques, are also contributing to the enhanced performance and durability of Pigment Orange 5.

Table 1: Stability Properties of this compound (Pigment Orange 5)

PropertyValueNotes
Heat Resistance 120-140 °CSuitable for applications such as air-drying paints. researchgate.net
Light Fastness (BWS) 6-8Measured on the Blue Wool Scale, where 8 is the highest fastness. Varies with application (e.g., level 7 in printing paste, level 8 in rigid PVC). researchgate.net
Decomposition Temperature ~270-290 °CThe temperature at which the pigment begins to chemically degrade. europa.eu
Solvent Resistance GoodGenerally low solubility in common solvents, which contributes to its stability and resistance to bleeding.

Advanced Chemical Applications and Functional Material Research

Integration into Polymeric and Composite Materials

The effective integration of pigments into a polymer matrix is fundamentally dependent on surface chemistry and the engineering of the interface between the pigment particle and the polymer.

Interfacial Adsorption and Modification: The compatibility between the pigment and the polymer can be enhanced through physical adsorption, where pigment particles attach to polymer chains, facilitating a more even distribution. emerald.com Advanced methods involve the intentional modification of the pigment surface. Interfacial engineering, through the application of a polymer coating to the pigment particles, is a sophisticated strategy to improve dispersion and compatibility. google.comjoanneum.at This can be achieved by using ionic polymers that have an opposing charge to an ionic synergist first adsorbed onto the pigment surface, creating a stable, coated particle. google.com The inherent surface properties of the pigment, such as its hydrophilicity or hydrophobicity, also play a crucial role in its interaction with polymer systems and other phases, for example, in determining emulsion stability in oil-water systems. acs.org

The physical characteristics of the pigment particles, specifically their size and shape (morphology), are critical determinants of the final properties of the composite material.

Optical Properties: The particle size directly influences optical characteristics such as color strength, opacity, and gloss. sdc.org.ukmalvernpanalytical.com Generally, reducing particle size increases the light-scattering power, leading to higher opacity and tinting strength. malvernpanalytical.com However, for organic pigments, there is often a trade-off, as smaller particles can sometimes lead to poorer light and weather fastness. sdc.org.uk

Mechanical and Rheological Properties: Particle size and shape significantly affect the mechanical and flow (rheological) properties of the pigmented system. sdc.org.uk A reduction in particle size increases the surface area, which can lead to stronger particle-particle interactions and an increase in the viscosity of the polymer melt or liquid coating. malvernpanalytical.com The shape, or morphology, of the particles also plays a role in the viscosity and mechanical reinforcement of the composite. bruben.com.ar

Crystallinity and Phase Transitions: The crystal structure of a pigment is paramount. A study on Pigment Orange 34, a related diarylide orange pigment, revealed a rare, reversible phase transition at high temperatures. acs.org This highlights that the molecular packing within the crystal can change under thermal stress, which could influence its performance in high-temperature processing of plastics. acs.org The final color and properties are intrinsically linked to the pigment's crystal form. acs.org

Table 1: Effect of Pigment Particle Size on Material Properties

Property Effect of Decreasing Particle Size References
Color Strength / Opacity Increases malvernpanalytical.com
Light & Weather Fastness May Decrease (for organic pigments) sdc.org.uk
Solvent Fastness Decreases sdc.org.uk
Viscosity of System Increases malvernpanalytical.com

| Dispersion Difficulty | Increases (due to stronger colloidal forces) | malvernpanalytical.com |

Exploration in Optoelectronic Devices

The conjugated π-electron systems inherent in azo dyes present opportunities for their use in electronic and optical devices, an area of active research.

Azo dyes are being explored as low-cost, metal-free photosensitizers in dye-sensitized solar cells (DSSCs). icrc.ac.iricrc.ac.ir In a DSSC, the sensitizer (B1316253) absorbs sunlight and injects an electron into a semiconductor (like TiO₂), initiating the flow of electric current.

Performance and Potential: Research has shown that azo dyes can function as effective sensitizers. Their performance is highly dependent on their molecular structure, particularly the presence of electron-donating and electron-accepting groups linked by a π-conjugated bridge (a D-π-A structure), which facilitates charge separation and transfer. icrc.ac.irtandfonline.com

Efficiency: The power conversion efficiencies (PCE) reported for DSSCs using various azo dyes range from under 1% to over 4%. icrc.ac.irtandfonline.com For example, one study achieved a PCE of 3.52% by using an azo dye with an acetic acid acceptor group and an anti-aggregation agent. icrc.ac.iricrc.ac.ir While not yet matching the efficiencies of market-dominant ruthenium-based dyes, the low cost and tunable properties of azo dyes make them a compelling area for future development. icrc.ac.ir

Table 2: Performance of Selected Azo Dyes in Dye-Sensitized Solar Cells (DSSCs)

Dye Structure/Type Power Conversion Efficiency (PCE) Key Findings Reference(s)
Azo dye with acetic acid acceptor group 3.52% (with anti-aggregation agent) Anti-aggregation agent reduces J-aggregation on the TiO₂ surface, improving performance. icrc.ac.iricrc.ac.ir
Azo dye with sulfonic acid acceptor group 3.17% (without anti-aggregation agent) The acceptor group significantly influences efficiency. icrc.ac.iricrc.ac.ir
Push-pull azo dyes with varying conjugation 0.4% - 2.7% Performance depends on conjugation length, molecular geometry, and HOMO/LUMO energy levels. tandfonline.com

The use of azo dyes in light-emitting applications is less straightforward. Most azo compounds are not naturally fluorescent because the energy they absorb is efficiently dissipated through rapid cis-trans isomerization rather than being released as light. rsc.org

Inducing Fluorescence: Despite this challenge, researchers are developing strategies to induce luminescence in azo derivatives. One successful approach involves incorporating the azo dye into a more rigid structure or introducing specific chemical groups, such as an intramolecular N–B (nitrogen-boron) interaction, which can suppress the non-radiative isomerization pathway and promote fluorescence. rsc.org

OLED Applications: Studies have demonstrated that some azo derivatives can be used as the emissive layer in OLEDs. In one case, devices fabricated using food-grade azo dyes as the emitter showed promising performance, with a low turn-on voltage of 2.69 V, high brightness, and an external quantum efficiency (EQE) of up to 4.89%. diva-portal.org These findings suggest a potential pathway for developing low-cost, stable emitters for OLED displays and lighting. diva-portal.org

Development of Responsive Materials

The most distinctive feature of the azo group is its ability to undergo reversible photoisomerization. The –N=N– double bond can switch from its stable, planar trans configuration to a bent, more polar cis configuration upon irradiation with light of a specific wavelength (typically UV), and can revert back either thermally or by irradiation with another wavelength (often blue or green light). unifi.itfrontiersin.org

This molecular-level switching can be harnessed to create "smart" materials that respond to external stimuli.

Light-Responsive Polymers: When azo dyes are incorporated into a polymer matrix, either as a guest or covalently bonded to the polymer chains, their isomerization can trigger macroscopic changes in the material's shape, volume, or surface properties. unifi.itlongdom.org This principle has been used to design a variety of functional materials, including photo-responsive adhesives, light-activated actuators or "artificial muscles," and systems for controlled drug delivery. unifi.it

pH-Responsive Systems: In addition to light, some azo dyes can exhibit halochromism, changing color in response to changes in pH. researchgate.net This property is due to the protonation or deprotonation of the azo group or other functional groups on the molecule, which alters the electronic structure and, consequently, the wavelengths of light it absorbs. This opens up applications in pH-responsive textiles, sensors, and indicators. researchgate.net

Photochromic and Thermochromic Behaviors

The ability of a material to change color in response to light (photochromism) or heat (thermochromism) is a key area of functional material research. For azo compounds like Bronze Orange, these behaviors are intimately linked to reversible structural isomerizations.

Azo-Hydrazone Tautomerism: The core of the chromic behavior in hydroxynaphthalene azo dyes lies in the azo-hydrazone tautomerism, an equilibrium between two isomeric forms: the azo (-N=N-) form and the hydrazone (-NH-N=) form. rsc.orgresearchgate.net For Pigment Orange 5, the keto-hydrazone tautomer is the favored structure in the solid crystalline state. canada.ca This equilibrium is not static and can be influenced by external factors, leading to a change in the molecule's electronic structure and, consequently, its color. researchgate.net

Thermochromism: The thermochromic properties of azo dyes are often a direct result of the temperature sensitivity of the azo-hydrazone equilibrium. researchgate.net Increasing the temperature can shift the equilibrium, favoring one tautomer over the other, which results in a visible color change. For instance, studies on similar azo dyes have shown that the absorbance of the different tautomeric forms changes with temperature. rsc.org While specific quantitative data for Pigment Orange 5 is not extensively published, the general principle holds that the hydrazone form, stabilized by intramolecular hydrogen bonds, can be perturbed by thermal energy, altering the absorption spectrum of the compound. researchgate.net Factors such as solvent polarity and the presence of electron-withdrawing groups, like the nitro groups in this compound, are known to favor the hydrazone form, which is more stable at lower temperatures. researchgate.net

Photochromism: Photochromism in azo compounds typically involves the reversible trans-cis isomerization around the nitrogen-nitrogen double bond upon irradiation with light, often UV light. ymdchem.comwikipedia.org The trans isomer is generally more stable, but light absorption can provide the energy needed to convert it to the higher-energy cis isomer. google.com This change in geometry alters the molecule's conjugation and absorption spectrum. Another photo-induced phenomenon observed in related bis-azo dyes is the photoconversion between the azo and hydrazone tautomers, with the direction of conversion being dependent on the solvent environment. researchgate.net This suggests that the photochromic behavior of this compound could be complex, potentially involving both trans-cis isomerization and shifts in the tautomeric equilibrium, making it a candidate for applications in light-sensitive materials and optical switches. ymdchem.com

StimulusUnderlying MechanismPotential Effect on this compound
Heat Shift in Azo-Hydrazone Tautomeric EquilibriumReversible color change as thermal energy alters the ratio of azo and hydrazone forms. The hydrazone form is typically more stable at lower temperatures. researchgate.net
Light (UV) 1. Trans-Cis Isomerization 2. Azo-Hydrazone Photoconversion1. Reversible change in molecular geometry and absorption spectrum. google.com 2. Interconversion between tautomers, potentially leading to color change or fading, dependent on the solvent. researchgate.net

This table provides an interactive overview of the chromic behaviors of this compound.

Application in Chemical Sensors and Probes

The structural features of azo dyes, including the nitrogen atoms of the azo group and the hydroxyl group of the naphthol moiety in this compound, provide ideal coordination sites for detecting various analytes. This has led to extensive research into their use as chromogenic chemosensors, which signal the presence of a chemical substance through a change in color. mdpi.com

Metal Cation Detection: Azo dyes have demonstrated significant potential as colorimetric sensors for a variety of metal cations. rsc.org The interaction between the dye molecule and a metal ion can perturb the electronic system of the chromophore, causing a shift in the absorption band that is visible to the naked eye. google.com For example, similar azo compounds have been shown to produce distinct color changes, such as from yellow to pink or brown, in the presence of ions like Fe³⁺, Al³⁺, Hg²⁺, and Cu²⁺. google.comglobenewswire.com The sensing mechanism often involves the formation of a coordination complex between the azo and hydroxyl groups of the dye and the target metal ion. This capability makes this compound and related compounds promising candidates for developing simple, cost-effective, and portable test kits for environmental monitoring and biological analysis. mdpi.comgoogle.com

Anion Detection: The application of azo dye-based sensors also extends to the detection of anions. Specifically designed azo dye sensors have shown high selectivity and sensitivity towards anions like fluoride (B91410) (F⁻). jchemrev.com The mechanism in these cases often involves deprotonation or hydrogen bonding interactions between the sensor molecule and the anion, which again leads to a measurable colorimetric or spectroscopic response. jchemrev.com

Analyte ClassSensing MechanismObservable ChangePotential Application
Metal Cations (e.g., Fe³⁺, Al³⁺, Cu²⁺)Coordination with azo and hydroxyl groupsColor change (e.g., yellow to pink/brown)Environmental water testing, industrial process monitoring google.comgoogle.com
Anions (e.g., F⁻)Hydrogen bonding or deprotonation interactionsColor change (e.g., pale yellow to pink)Detection in biological and environmental samples jchemrev.com

This interactive table summarizes the chemical sensing applications of azo dyes like this compound.

Role in Advanced Printing Technologies and Ink Formulations

This compound (Pigment Orange 5) is a well-established pigment in the printing ink industry due to its vibrant reddish-orange shade and good fastness properties. sypigment.com Its utility extends to advanced printing technologies, such as digital offset lithography, where precise formulation is key to performance.

In modern ink formulations, particularly for applications like packaging, pigments are part of a complex system. A European patent for metallic inks designed for digital offset printing lists "Lurid Velvet Bronze (Orange)" and "Pigment Orange 5" as potential colorants. The formulation described includes several key components that enable its use in high-tech printing processes:

Curable Oligomers and Monomers: These components form the ink's binder system. They are typically acrylate-based and cure (harden) upon exposure to UV radiation, a process known as radiation-induced drying. This allows for very fast printing speeds.

Dispersants: High-performance dispersants are crucial for ensuring that the pigment particles are evenly distributed and stabilized within the ink vehicle. This prevents aggregation and ensures consistent color and rheology.

Photoinitiators: These molecules absorb UV light and initiate the polymerization (curing) of the oligomers and monomers, rapidly transforming the liquid ink into a solid film on the substrate.

Additives: Other additives can be included to modify properties such as viscosity, adhesion, and abrasion resistance. google.com

The compatibility of this compound with these advanced components allows for its use in creating high-quality, durable prints with specific visual effects. Its particle size and surface chemistry are critical factors that manufacturers control to optimize its dispersibility and performance in these sophisticated ink systems. google.com

Crystallographic Engineering for Specific Material Functions

The solid-state properties of an organic pigment, including its color, thermal stability, and insolubility, are determined not just by its molecular structure but critically by how the molecules are arranged in the crystal lattice. nitrkl.ac.inru.nl Crystallographic engineering is the deliberate design and control of this crystal packing to achieve desired material functions.

Crystal Structure of this compound (Pigment Orange 5): The crystal structure of Pigment Orange 5 has been determined from X-ray powder diffraction data. It crystallizes in the monoclinic space group P2(1)/a. researchgate.net The molecules themselves are nearly planar and are arranged in stacks along the c-axis. researchgate.net This planar structure and stacking arrangement contribute to its pigmentary properties, such as high color strength and stability. As noted previously, the molecule exists in the keto-hydrazone tautomeric form within the crystal. canada.caacs.org

Polymorphism and Functional Properties: Many organic pigments exhibit polymorphism, where they can exist in multiple different crystal structures. These polymorphs, despite having the same chemical composition, can have different colors, stabilities, and solubilities. nitrkl.ac.inru.nl For example, a related pigment, Pigment Orange 34, undergoes a phase transition from a low-temperature to a high-temperature form at temperatures relevant to plastics processing, which affects its optical properties. acs.org

While specific research on intentionally engineering different polymorphs of this compound is not widely documented, the principles of crystal engineering offer a pathway to tune its functions. By modifying synthesis or processing conditions (e.g., solvent, temperature, additives), it may be possible to isolate different crystalline forms with unique characteristics. nitrkl.ac.in For example, controlling the crystal structure could be used to:

Fine-tune the color: Different packing arrangements alter the intermolecular electronic interactions, leading to shifts in the absorption spectrum and thus different shades of orange. nitrkl.ac.in

Enhance stability: A more thermodynamically stable crystal lattice generally results in higher heat stability and better resistance to solvents and light. ru.nl

Control solubility: While insolubility is desired for a pigment, slight modifications in the crystal lattice energy can influence its dissolution behavior, which is relevant for controlling bleeding in certain applications.

The dense packing and hydrogen bonding within the crystal structure of this compound are responsible for its insolubility and stability, which are key to its performance as a pigment. researchgate.net Understanding and manipulating these crystallographic features is a frontier in developing next-generation organic functional materials.

Q & A

Basic Research Questions

Q. How can researchers design experiments to investigate the physicochemical properties of Bronze Orange?

  • Methodological Answer : Begin with a hypothesis-driven approach, focusing on measurable variables (e.g., solubility, thermal stability, spectral characteristics). Use controlled experiments with replicates to minimize variability. For spectroscopic analysis, employ UV-Vis, FTIR, or NMR to characterize functional groups and structural integrity. Document reaction conditions (temperature, solvent systems, catalysts) systematically. Include validation steps, such as comparing results with literature data for analogous compounds. Experimental protocols should align with reproducibility standards, as outlined in chemistry journal guidelines .
  • Data Presentation : Tabulate raw data (e.g., melting points, spectral peaks) alongside processed results (e.g., purity percentages, reaction yields).

Q. What factors should guide the formulation of research questions on this compound’s synthesis pathways?

  • Methodological Answer : Apply Bloom’s Taxonomy to frame questions requiring analysis (e.g., "How do varying solvent polarities influence this compound’s crystallization efficiency?"). Ensure questions are specific, measurable, and address gaps in existing literature (e.g., unexplored catalytic methods). Test the feasibility of data collection by piloting small-scale syntheses and referencing analogous reactions in peer-reviewed studies .
  • Example Table :

Variable Tested (e.g., Solvent)Reaction Yield (%)Purity (%)Key Observation
Ethanol7895Rapid crystallization
Acetone6588Delayed nucleation

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Provide granular experimental details, including stoichiometric ratios, purification techniques (e.g., recrystallization, chromatography), and instrumental calibration (e.g., HPLC settings). For novel compounds, include characterization data (e.g., elemental analysis, HRMS) and cross-validate with independent methods (e.g., X-ray diffraction). Adhere to journal requirements by separating primary data (≤5 compounds in the main text) and supplementary information for extended datasets .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity under varying pH conditions be resolved?

  • Methodological Answer : Conduct a systematic comparison of experimental parameters (e.g., buffer composition, ionic strength) while isolating confounding variables. Use statistical tools (e.g., ANOVA) to identify significant differences. Reference analogous studies to contextualize discrepancies (e.g., pH-dependent tautomerization in azo compounds). Critically evaluate measurement techniques—for instance, spectrophotometric vs. potentiometric pH assessments—to address methodological biases .

Q. What strategies optimize the synthesis of this compound for high-yield, scalable production in academic settings?

  • Methodological Answer : Employ Design of Experiments (DoE) to test multifactorial interactions (e.g., temperature, catalyst loading, reaction time). Use response surface methodology (RSM) to model optimal conditions. Validate scalability via iterative batch syntheses and kinetic studies. Report energy efficiency metrics (e.g., E-factor) to align with green chemistry principles .

Q. How can interdisciplinary approaches enhance the study of this compound’s applications in material science?

  • Methodological Answer : Integrate computational modeling (e.g., DFT for electronic properties) with experimental data to predict material behavior (e.g., photostability in polymer matrices). Collaborate with physicists for advanced characterization (e.g., SEM/TEM for morphology) and biologists for toxicity profiling. Frame research questions to bridge disciplinary gaps, such as "How does this compound’s chromophore stability impact its efficacy in photovoltaic cells?" .

Q. What methodologies are effective for collecting primary data on this compound’s environmental fate?

  • Methodological Answer : Design field studies with controlled sampling protocols (e.g., soil/water matrices near synthesis facilities). Use LC-MS/MS for trace detection and isotopic labeling to track degradation pathways. Ensure ethical compliance by obtaining permits for environmental sampling and adhering to safety guidelines for hazardous materials .

Guidelines for Data Presentation and Analysis

  • Tables : Use structured formats to compare experimental variables (e.g., catalytic efficiency, spectroscopic data).
  • Statistical Tools : Apply multivariate analysis for complex datasets and report confidence intervals.
  • Reproducibility : Archive raw data and analytical codes in open-access repositories, citing them in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.